1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
Overview
Description
1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzotriazole ring fused with a pyrazole ring, which is further substituted with a nitrophenyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with benzotriazole: The pyrazole derivative is then coupled with benzotriazole using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH).
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products Formed
Reduction: Formation of 1-[3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antimicrobial: Disrupts bacterial cell wall synthesis or interferes with microbial DNA replication.
Anticancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole: Similar structure but lacks the benzotriazole ring.
1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the benzotriazole ring.
1-(4-nitrophenyl)-1H-pyrazole-4-carbonyl chloride: Contains a carbonyl chloride group instead of the benzotriazole ring.
Uniqueness
1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is unique due to the presence of both the benzotriazole and pyrazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N6O3/c29-22(27-20-9-5-4-8-19(20)23-25-27)18-14-26(16-6-2-1-3-7-16)24-21(18)15-10-12-17(13-11-15)28(30)31/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABTRCGPJJPMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4C5=CC=CC=C5N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.